molecular formula C22H26N4O B11012953 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11012953
M. Wt: 362.5 g/mol
InChI Key: GFHFFFNEERQYQR-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves a multi-step process

    Preparation of Piperazine Derivative: The initial step involves the reaction of piperazine with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.

    Formation of Pyridazinone Ring: The next step involves the reaction of 4-benzylpiperazine with a suitable aldehyde or ketone to form the intermediate compound. This intermediate is then cyclized under acidic or basic conditions to form the pyridazinone ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl groups, using reagents such as alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-benzylpiperazine: A simpler derivative with similar structural features but lacking the pyridazinone ring.

    6-phenylpyridazin-3(2H)-one: Another related compound with a similar core structure but different substituents.

Uniqueness

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to the combination of the piperazine and pyridazinone moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C22H26N4O/c27-22-12-11-21(20-9-5-2-6-10-20)23-26(22)18-25-15-13-24(14-16-25)17-19-7-3-1-4-8-19/h1-10H,11-18H2

InChI Key

GFHFFFNEERQYQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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